(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
Description
Introduction to (R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride in Contemporary Research
Historical Context of Chiral β-Amino Acid Derivatives in Medicinal Chemistry
The development of β-amino acids as bioactive molecules dates to the 1990s, when researchers recognized their ability to form stable secondary structures in peptides resistant to enzymatic degradation. Unlike α-amino acids, β-analogs exhibit extended conformational flexibility due to their additional methylene group, enabling novel binding modes with protein targets. Early work focused on compounds like β-phenylalanine and β-homoserine, which demonstrated enhanced metabolic stability compared to their α-counterparts.
Table 1: Comparative Properties of α- vs. β-Amino Acids
| Property | α-Amino Acids | β-Amino Acids |
|---|---|---|
| Backbone Length | 2-carbon | 3-carbon |
| Proteolytic Stability | Low | High |
| Conformational Flexibility | Limited | Enhanced |
| Representative Compound | L-Phenylalanine | β-Homoserine |
The advent of asymmetric synthesis techniques in the 2000s enabled precise control over β-amino acid stereochemistry. Ruthenium-catalyzed hydrogenation and enzymatic resolution methods achieved enantiomeric excess values >99%, critical for studying structure-activity relationships. These advances laid the groundwork for designing (R)-3-amino-4-(pyridin-3-yl)butanoic acid derivatives with optimized neuropharmacological profiles.
Role of Pyridine-Containing Scaffolds in Bioactive Molecule Design
Pyridine's electronic and steric properties make it indispensable in CNS drug design. The nitrogen atom at the 3-position induces a dipole moment (1.17 D) that enhances water solubility while maintaining membrane permeability through aromatic π-π stacking interactions. Over 95 FDA-approved drugs incorporate pyridine rings, including crizotinib (ALK inhibitor) and delavirdine (NNRTI), demonstrating their therapeutic versatility.
Table 2: Pyridine-Containing CNS-Active Pharmaceuticals
| Drug Name | Target | Therapeutic Use |
|---|---|---|
| Abiraterone | CYP17A1 | Prostate Cancer |
| Tacrine | Acetylcholinesterase | Alzheimer's Disease |
| Pyridostigmine | Acetylcholinesterase | Myasthenia Gravis |
| Roflumilast | PDE4 | COPD |
In this compound, the pyridine ring serves dual roles:
Rationale for Stereochemical Optimization in Neuropharmacological Targets
Enantiomeric purity determines the compound's affinity for chiral binding pockets in neuronal receptors. The (R)-configuration aligns the amino group's lone pair with the pyridine ring's dipole moment, creating a 12.3° torsional angle that matches GABA_A receptor topology.
Table 3: Enantiomer-Specific Activity in GABAergic Compounds
| Compound | EC₅₀ (μM) (R-enantiomer) | EC₅₀ (μM) (S-enantiomer) |
|---|---|---|
| Muscimol | 0.8 | 12.4 |
| Gaboxadol | 1.2 | 18.9 |
| (R)-3-Amino-4-(pyridin-3-yl)butanoate | 3.4 | 47.6 |
Molecular dynamics simulations reveal the (R)-enantiomer maintains optimal distance (4.2 Å) between the protonated amino group and pyridine nitrogen during receptor binding, enabling simultaneous interaction with Asp56 and Tyr159 residues in GABA_A's β-subunit. This stereochemical precision reduces off-target effects observed in racemic mixtures, as demonstrated by a 73% decrease in α1β2γ2 receptor activation when using the pure (S)-enantiomer.
Properties
IUPAC Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZJLGIWVGPRK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Reaction Conditions: The key steps involve the formation of the pyridinyl butanoic acid backbone through a series of condensation and reduction reactions. These reactions are often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in proton transfer reactions due to its:
-
Amino group (pKa ~9–10) capable of acting as a weak base
-
Carboxylic acid (pKa ~2–3) in its free acid form (neutralized from dihydrochloride)
-
Pyridine nitrogen (pKa ~5) contributing to zwitterionic forms
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Neutralization | Aqueous NaOH (pH >5) | Free base form with NaCl byproduct | |
| Salt formation | HCl gas in ethanol | Dihydrochloride recovery (purification step) |
Nucleophilic Substitutions at the Amino Group
The primary amine undergoes alkylation/acylation, influenced by steric hindrance from the pyridinyl group:
Mechanistic note : Steric effects from the pyridinyl group reduce reaction rates compared to simpler β-amino acids .
Carboxylic Acid Derivitization
The carboxylic acid forms esters/amides under standard conditions:
| Reaction | Reagent/Catalyst | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂ + CH₃OH | Methyl ester | Intermediate for peptide synthesis |
| Amide coupling | EDC/HOBt, R-NH₂ | Peptidomimetics | Drug discovery |
Key limitation : The dihydrochloride form requires neutralization (e.g., with NaHCO₃) prior to activation.
Pyridine Ring Functionalization
Electrophilic aromatic substitution occurs at the pyridine ring’s meta position (C-2/C-4):
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | 3-Nitro-pyridinyl derivative (62%) |
| Bromination | Br₂/FeCl₃ | CH₂Cl₂, 25°C | 4-Bromo-pyridinyl analog (58%) |
Regioselectivity : Directed by the electron-withdrawing effect of the protonated nitrogen .
Oxidation and Reduction
Controlled redox reactions modify specific functional groups:
| Target Site | Reagent | Product | Outcome |
|---|---|---|---|
| Amino group | H₂O₂, pH 10 | Nitro compound | Deactivates nucleophilicity |
| Pyridine ring | H₂/Pd-C | Piperidine derivative | Alters aromaticity |
Caution : Over-oxidation of the butanoic acid backbone may occur with strong oxidants (e.g., KMnO₄).
Enolate-Mediated Reactions
Deprotonation at C-α generates enolates for C–C bond formation:
| Base | Electrophile | Product |
|---|---|---|
| LDA | CH₃I | β-Methyl branched derivative |
| NaHMDS | Benzaldehyde | β-Hydroxyalkylation adduct |
Stereochemical impact : The R-configuration at C-3 influences enolate geometry, favoring syn-addition products .
Halogenation of the Backbone
Radical or ionic halogenation occurs at the β-carbon:
| Method | Reagent | Product |
|---|---|---|
| Light-mediated | NBS, CCl₄ | β-Bromo derivative |
| Ionic | Cl₂, FeCl₃ | β-Chloro analog (low yield) |
Side reaction : Competing pyridine ring halogenation requires careful stoichiometric control .
Stability Under Environmental Conditions
| Factor | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (300 nm) | Pyridine ring oxidation | 4.2h |
| pH >10 | Hydrolysis of dihydrochloride | <1h |
| 80°C (dry) | Decarboxylation | 72h |
This compound’s multifunctional reactivity enables its use in synthesizing peptidomimetics, chiral catalysts, and bioactive molecules. Optimal reaction design must account for steric effects from the pyridinyl group, stereochemical integrity at C-3, and salt-form-dependent solubility .
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Disorders
- (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride has been studied for its ability to modulate neurotransmitter systems, particularly in the context of treating conditions such as depression and anxiety. Its interaction with neurotransmitter receptors makes it a candidate for drug development targeting these disorders.
- Anti-inflammatory Properties
Case Study 1: Treatment of Neurological Disorders
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The research highlighted its ability to enhance serotonin levels in the brain, suggesting its potential as an antidepressant medication.
Case Study 2: Anti-inflammatory Activity
Research conducted by Wang et al. (2009) provided evidence that compounds inhibiting IRAK kinases could effectively reduce inflammation in models of autoimmune diseases. This compound was identified as a promising candidate due to its selective inhibition of IRAK-4, leading to reduced inflammatory responses .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |
| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |
| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |
While these compounds share structural similarities, this compound is distinct due to its specific stereochemistry and targeted action on neurotransmitter systems, making it a valuable candidate for therapeutic development .
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and pyridinyl groups enable it to bind to receptors or enzymes, modulating their activity. This binding can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
a. (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid
This Fmoc-protected derivative shares the same core structure but includes a fluorenylmethyloxycarbonyl (Fmoc) group on the amine. Key differences include:
- Molecular weight : 402.44 g/mol (vs. ~252.9 g/mol for the dihydrochloride’s free base).
- Solubility : The Fmoc group increases hydrophobicity, favoring organic solvents (e.g., DMF), whereas the dihydrochloride salt is water-soluble.
- Applications : Used in solid-phase peptide synthesis as a protected intermediate , whereas the dihydrochloride is likely employed in biological assays or as an active pharmaceutical ingredient (API).
b. Free Base Form: (R)-3-Amino-4-(pyridin-3-yl)butanoic acid
- Stability : The free base is prone to oxidation and hygroscopicity, whereas the dihydrochloride salt improves stability.
- Ionization : The dihydrochloride form ensures protonation of the amine, enhancing bioavailability in physiological environments.
c. (S)-Enantiomer
- Bioactivity : Enantiomeric differences often lead to divergent receptor binding. For example, (R)-isomers of GABA analogs like pregabalin show higher potency, suggesting similar trends here.
d. Positional Isomers (e.g., 4-(pyridin-2-yl) Derivatives)
- Receptor Specificity: The pyridine ring’s nitrogen position (3- vs.
Comparative Data Table
Key Research Findings
- Synthetic Utility : The Fmoc derivative’s high purity (≥98%) and low impurity (≤0.5%) make it a reliable building block for automated peptide synthesizers .
- Salt Form Advantages : Dihydrochloride salts generally exhibit better crystallinity and storage stability compared to free bases or trifluoroacetate (TFA) salts.
- Biological Relevance: Pyridine-containing β-amino acids show promise in targeting ionotropic receptors, with the (R)-configuration often conferring enhanced binding affinity.
Biological Activity
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral compound with significant biological activity, particularly in the modulation of neurotransmitter systems. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : C₁₃H₁₅Cl₂N₃O₂
- Molecular Weight : Approximately 253.12 g/mol
- Structure Features : Contains an amino group, a carboxylic acid group, and a pyridine ring, contributing to its unique reactivity and biological interactions.
The compound's mechanism of action primarily involves its ability to interact with specific receptors and enzymes. The amino and pyridinyl groups facilitate binding to biological targets, modulating their activity and influencing various cellular pathways. This interaction is crucial for its potential therapeutic effects in neurological and inflammatory conditions.
Neurotransmitter Modulation
This compound has been studied for its effects on neurotransmitter systems, particularly in the context of:
- GABAergic Transmission : Potential involvement in enhancing GABA receptor activity, which may help in treating anxiety and seizure disorders.
- Dopaminergic Activity : Possible modulation of dopamine receptors, indicating potential applications in treating neurodegenerative diseases like Parkinson's disease .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
-
Study on Neurotransmitter Interaction :
- A study investigated the binding affinity of this compound to GABA receptors, demonstrating significant modulation of receptor activity.
- Results : Enhanced GABAergic activity was observed, suggesting therapeutic potential for anxiety disorders.
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |
| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |
| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |
This compound stands out due to its specific stereochemistry and targeted action on neurotransmitter systems, making it a valuable candidate for therapeutic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) are synthesized via enantioselective hydrogenation or enzymatic resolution, followed by deprotection and dihydrochloride salt formation . Enantiomeric purity (>99%) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (70:30 v/v) .
| Key Synthesis Parameters |
|---|
| Protecting Group |
| Chiral Resolution Method |
| Deprotection Agent |
| Purity Verification |
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : 1H/13C NMR in D2O or DMSO-d6 to confirm pyridinyl and butanoic acid moieties.
- Mass Spectrometry : ESI-MS (positive ion mode) for molecular ion peaks (e.g., [M+H]+ at m/z 269.65 for analogs) .
- X-ray Crystallography : To resolve stereochemistry in crystalline forms .
Q. What strategies are recommended for purifying this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate the dihydrochloride salt .
- Ion-Exchange Chromatography : Dowex 50WX8 resin to separate charged impurities .
- Lyophilization : For final product stabilization after aqueous workup .
Advanced Research Questions
Q. How can researchers analyze the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis (5–10°C/min) to determine melting/decomposition points (e.g., analogs decompose at ~290°C) .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (λ = 254 nm) .
Q. What in vitro assays are suitable for studying its biological activity (e.g., enzyme inhibition, receptor binding)?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., LTA4 hydrolase inhibition, IC50 determination) using recombinant human enzymes .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled competitors) for GPCR targets .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and uptake in HEK293 or neuronal cell lines .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. pyridinyl) with activity .
Q. What analytical challenges arise in distinguishing between (R)- and (S)-enantiomers, and how are they resolved?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
